majoroside F5 majoroside F5
Brand Name: Vulcanchem
CAS No.: 125309-99-1
VCID: VC0053028
InChI: InChI=1S/C47H80O19/c1-19(2)24(50)10-14-47(8,66-42-38(60)35(57)32(54)27(17-48)63-42)21-9-12-45(6)23-16-26(40-44(4,5)29(52)11-13-46(40,7)22(23)15-25(51)30(21)45)62-43-39(36(58)33(55)28(18-49)64-43)65-41-37(59)34(56)31(53)20(3)61-41/h10,14,19-43,48-60H,9,11-13,15-18H2,1-8H3/b14-10+/t20-,21-,22?,23?,24?,25-,26+,27+,28+,29?,30?,31-,32+,33+,34+,35-,36-,37+,38+,39+,40?,41-,42-,43+,45+,46+,47-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O
Molecular Formula: C47H80O19
Molecular Weight: 949.1 g/mol

majoroside F5

CAS No.: 125309-99-1

Main Products

VCID: VC0053028

Molecular Formula: C47H80O19

Molecular Weight: 949.1 g/mol

majoroside F5 - 125309-99-1

CAS No. 125309-99-1
Product Name majoroside F5
Molecular Formula C47H80O19
Molecular Weight 949.1 g/mol
IUPAC Name (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C47H80O19/c1-19(2)24(50)10-14-47(8,66-42-38(60)35(57)32(54)27(17-48)63-42)21-9-12-45(6)23-16-26(40-44(4,5)29(52)11-13-46(40,7)22(23)15-25(51)30(21)45)62-43-39(36(58)33(55)28(18-49)64-43)65-41-37(59)34(56)31(53)20(3)61-41/h10,14,19-43,48-60H,9,11-13,15-18H2,1-8H3/b14-10+/t20-,21-,22?,23?,24?,25-,26+,27+,28+,29?,30?,31-,32+,33+,34+,35-,36-,37+,38+,39+,40?,41-,42-,43+,45+,46+,47-/m0/s1
Standard InChIKey HJAUCZRAVQFECY-GBRBAAPOSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(/C=C/C(C(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O
Synonyms dammar-22(23)-ene-3,6,12,20,24-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside
majoroside F5
PubChem Compound 6439207
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator